molecular formula C25H34N6O3S B565162 Hydroxythio Acetildenafil CAS No. 1159977-47-5

Hydroxythio Acetildenafil

Cat. No. B565162
CAS RN: 1159977-47-5
M. Wt: 498.646
InChI Key: GOXVEZHZFNNJSU-UHFFFAOYSA-N
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Description

Hydroxythio Acetildenafil is a synthetic drug that is an analog of Sildenafil . It has been detected in various brands of “herbal aphrodisiac” products sold in convenience stores that claim to boost libido and alleviate erectile dysfunction . It is said to enhance male sexual function .


Molecular Structure Analysis

The molecular formula of Hydroxythio Acetildenafil is C25H34N6O3S . Its average mass is 498.641 Da and its monoisotopic mass is 498.241302 Da .

Scientific Research Applications

Anti-Cancer Agent Targeting XIAP Protein

Hydroxythio Acetildenafil has been studied for its potential as an anti-cancer agent, specifically targeting the X-linked inhibitor of apoptosis protein (XIAP). XIAP is responsible for neutralizing caspases-3, 7, and 9, which are crucial for the apoptosis process. Overexpression of XIAP can decrease apoptosis, leading to cancer development. Hydroxythio Acetildenafil’s interaction with XIAP suggests its potential use in cancer therapy by promoting apoptosis in cancer cells .

Molecular Docking Studies

The compound has been utilized in molecular docking studies to predict and evaluate interactions between enzymes/proteins and their inhibitors. This application is significant in drug discovery and development, providing insights into the binding affinities and modes of action of potential therapeutic agents .

Pharmacophore Modeling

Researchers have applied structure-based pharmacophore modeling to Hydroxythio Acetildenafil to identify its key features responsible for biological activity. This method helps in the virtual screening of large compound libraries to find new drugs with similar properties .

Virtual Screening

Virtual screening techniques have been employed using Hydroxythio Acetildenafil as a reference molecule to search for natural compounds with anti-cancer properties. This approach accelerates the drug discovery process by identifying promising candidates for further investigation .

ADMET Analysis

Hydroxythio Acetildenafil has been subjected to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analysis to predict its pharmacokinetic properties and safety profile. Such studies are crucial for assessing the drug-likeness of a compound before clinical trials .

Enzyme/Protein Inhibitor Prediction

The compound’s ability to inhibit specific enzymes or proteins has been explored through computational methods. This application is vital for understanding the mechanism of action and potential therapeutic uses of Hydroxythio Acetildenafil .

properties

IUPAC Name

1-[4-ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O3S/c1-4-6-19-22-23(29(3)28-19)25(35)27-24(26-22)18-15-17(7-8-21(18)34-5-2)20(33)16-31-11-9-30(10-12-31)13-14-32/h7-8,15,32H,4-6,9-14,16H2,1-3H3,(H,26,27,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXVEZHZFNNJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CCO)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675962
Record name 1-[4-Ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxythio Acetildenafil

CAS RN

1159977-47-5
Record name Hydroxythio acetildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-Ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYTHIO ACETILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDB0512633
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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